N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride

Catalog No.
S12266249
CAS No.
M.F
C11H15ClF3N3
M. Wt
281.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)am...

Product Name

N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride

IUPAC Name

N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride

Molecular Formula

C11H15ClF3N3

Molecular Weight

281.70 g/mol

InChI

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9;/h1-3,5-6,16H,4,7-8,15H2;1H/b17-10-;

InChI Key

BRXWZVVAAZXBLN-HVHKRRFMSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F.Cl

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/CCCN)\C(F)(F)F.Cl

N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and an amino group. This compound is characterized by its molecular formula C11H15ClF3N3C_{11}H_{15}ClF_3N_3 and molecular weight of approximately 281.70 g/mol. The presence of these functional groups contributes to its potential utility in various scientific applications, particularly in medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, yielding corresponding oxides.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by halogens or nucleophiles.

The biological activity of N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the amino and phenylhydrazine groups facilitate specific interactions that may modulate biological activities. This compound shows promise in areas such as drug design due to its unique properties that could lead to novel therapeutic agents.

The synthesis of N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride typically involves several key steps:

  • Formation of the Trifluoromethyl Intermediate: This step involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
  • Amination: The intermediate undergoes amination reactions to introduce the amino group, often utilizing amine sources and catalysts.
  • Hydrazine Formation: The final step involves the reaction of the intermediate with phenylhydrazine to form the phenylhydrazine moiety.

DichloroanilineAniline derivative with chlorine substitutionsUsed in dye production and herbicidesChitosan Functionalized CompoundsBiopolymer derivatives used in food packagingFood preservation4-Amino-N,N-dimethylbenzenesulfonamideSulfonamide derivativeAntimicrobial activity

Uniqueness

N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This feature enhances its versatility in applications requiring high binding affinity and specificity.

Studies on N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride have revealed its potential interactions with various biological targets. These interactions are crucial for understanding its mechanism of action and optimizing it for therapeutic applications. The trifluoromethyl group is particularly significant as it can enhance the compound's binding affinity to specific receptors or enzymes involved in disease processes.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

281.0906597 g/mol

Monoisotopic Mass

281.0906597 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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